molecular formula C14H20N2O B2633940 (3-Methoxypropyl)[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1384556-16-4

(3-Methoxypropyl)[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2633940
CAS No.: 1384556-16-4
M. Wt: 232.327
InChI Key: KYARRMFHUATFLM-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is an organic compound with the molecular formula C14H20N2O This compound features a complex structure that includes a methoxypropyl group, a methylpyridinyl group, and a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Pyridinyl Intermediate: : The initial step involves the synthesis of the 6-methylpyridin-2-ylmethyl intermediate. This can be achieved through the alkylation of 6-methylpyridine with an appropriate alkyl halide under basic conditions.

  • Attachment of the Propynyl Group: : The next step involves the introduction of the prop-2-yn-1-yl group. This can be done through a nucleophilic substitution reaction where the pyridinyl intermediate reacts with propargyl bromide in the presence of a base such as potassium carbonate.

  • Introduction of the Methoxypropyl Group: : Finally, the methoxypropyl group is introduced via a nucleophilic substitution reaction. The intermediate from the previous step reacts with 3-methoxypropyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can occur at the propynyl group, converting it into an alkene or alkane under hydrogenation conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine may serve as a lead compound for the development of new therapeutic agents. Its potential biological activity could be harnessed for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications. Its reactivity and functional groups make it versatile for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypropyl and pyridinyl groups could facilitate binding to specific molecular targets, while the propynyl group might participate in covalent modifications or interactions.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-2-yl)methylamine: Lacks the methoxypropyl and propynyl groups, making it less versatile in chemical reactions.

    (3-Methoxypropyl)amine: Does not contain the pyridinyl and propynyl groups, limiting its applications in medicinal chemistry.

    (Prop-2-yn-1-yl)amine: Missing the methoxypropyl and pyridinyl groups, reducing its potential for biological interactions.

Uniqueness

(3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the methoxypropyl, pyridinyl, and propynyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

This detailed overview provides a comprehensive understanding of (3-Methoxypropyl)(6-methylpyridin-2-yl)methylamine, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-methoxy-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-9-16(10-6-11-17-3)12-14-8-5-7-13(2)15-14/h1,5,7-8H,6,9-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARRMFHUATFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCCOC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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